

A Comparative Analysis of the Endocrine Disrupting Potential of Tonalide and its Metabolites

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Compound of Interest

Compound Name: Tonalide

Cat. No.: B1682433

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Tonalide (AHTN), a synthetic polycyclic musk, is a common fragrance ingredient in a variety of consumer products. Due to its widespread use and subsequent detection in environmental and human samples, its potential as an endocrine-disrupting chemical (EDC) has been a subject of scientific scrutiny. This guide provides a comparative analysis of the endocrine-disrupting potential of **Tonalide** and its metabolites, summarizing available experimental data and detailing relevant methodologies to aid in risk assessment and future research.

Summary of Endocrine Disrupting Activity

Tonalide has been shown to exhibit weak endocrine activity in various in vitro assays. Its primary modes of action as an endocrine disruptor appear to be through weak estrogenic and anti-androgenic activities. However, comprehensive comparative data on the endocrine-disrupting potential of its specific metabolites, such as AHTN-lactone, are limited in publicly available literature. Most studies have focused on the parent compound, **Tonalide**.

Estrogenic Activity

Tonalide has demonstrated weak estrogenic activity in several in vitro test systems, including assays using human breast cancer cells (MCF-7) and reporter gene assays measuring the transactivation of the estrogen receptor alpha (ER α).^{[1][2]}

Anti-Androgenic and Anti-Progestagenic Activity

In addition to its weak estrogenic effects, **Tonalide** has also been reported to act as an antagonist to the androgen receptor (AR) and the progesterone receptor (PR).[3] This suggests that **Tonalide** may interfere with the normal functioning of male sex hormones and progesterone.

The biotransformation of **Tonalide** can lead to the formation of various metabolites.[4] The endocrine activity of these metabolites is crucial for a complete understanding of the overall risk associated with **Tonalide** exposure. While the formation of polar metabolites has been noted, specific data quantifying and comparing their endocrine-disrupting potential to the parent compound are not readily available in the current body of scientific literature.[4]

Quantitative Data Comparison

Due to a lack of direct comparative studies on the endocrine activity of **Tonalide** versus its individual metabolites in the available literature, a quantitative comparison table cannot be comprehensively populated at this time. The table below is structured to present such data once it becomes available.

Table 1: Comparative in vitro Estrogenic Activity of **Tonalide** and its Metabolites

Compound	Assay Type	Cell Line	Endpoint	EC50 / IC50 (M)	Relative Potency (%)	Reference
Tonalide (AHTN)	ER α Transactivation	e.g., HeLa-9903	Luciferase activity	Data not available	Data not available	
AHTN-lactone	ER α Transactivation	e.g., HeLa-9903	Luciferase activity	Data not available	Data not available	
17 β -Estradiol (E2)	ER α Transactivation	e.g., HeLa-9903	Luciferase activity	Positive Control	100	

Table 2: Comparative in vitro Anti-Androgenic Activity of **Tonalide** and its Metabolites

Compound	Assay Type	Cell Line	Endpoint	IC50 (M)	Relative Potency (%)	Reference
Tonalide (AHTN)	AR Transactivation	e.g., AR-EcoScreen™	Luciferase activity	Data not available	Data not available	[3]
AHTN-lactone	AR Transactivation	e.g., AR-EcoScreen™	Luciferase activity	Data not available	Data not available	
Flutamide	AR Transactivation	e.g., AR-EcoScreen™	Luciferase activity	Positive Control	100	

Experimental Protocols

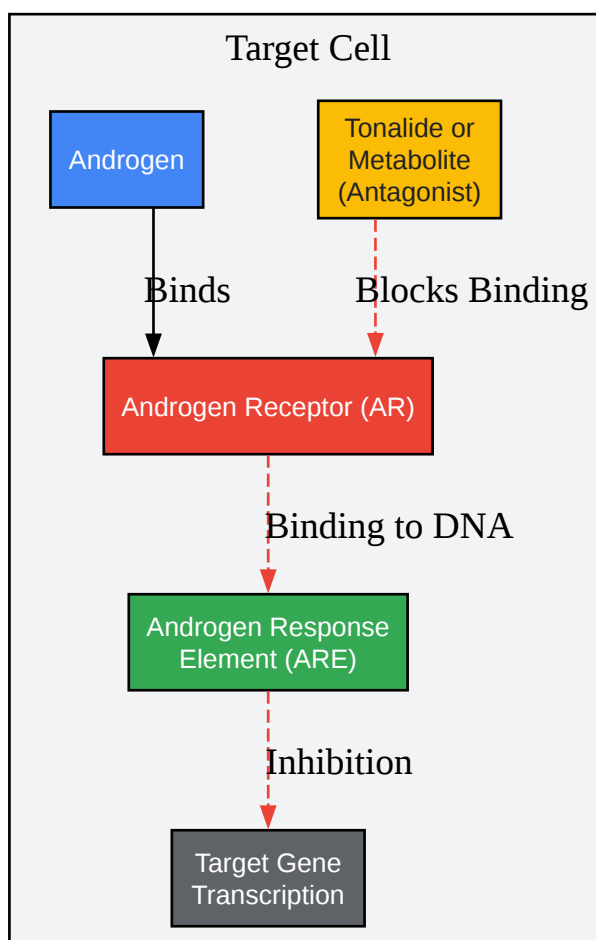
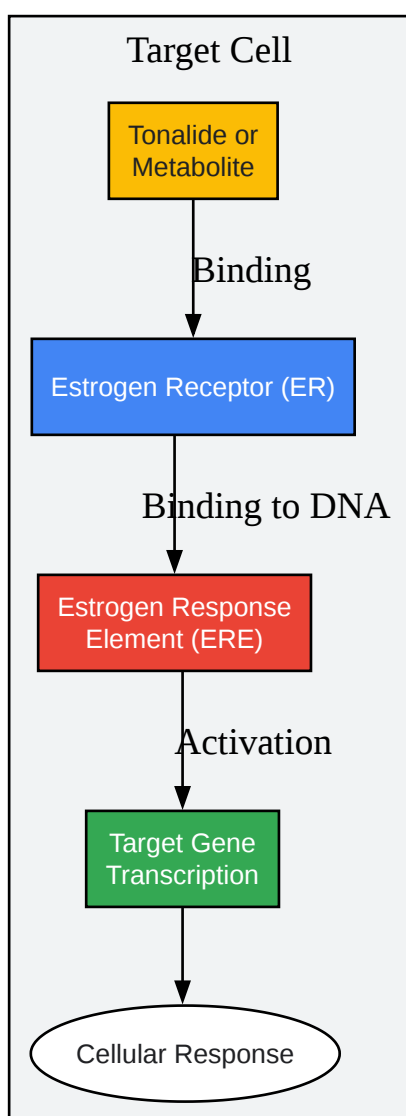
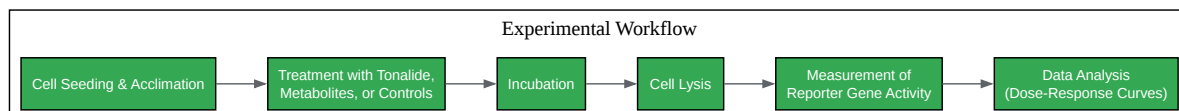
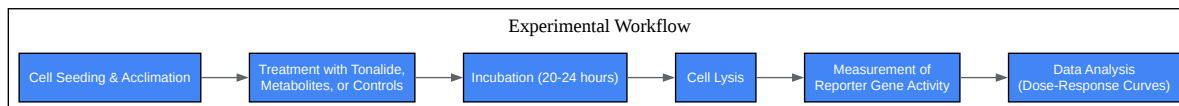
The following are detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of chemical compounds. These protocols are based on OECD Test Guidelines.

Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay is designed to identify substances that can act as agonists or antagonists to the estrogen receptor alpha (ERα).

1. Principle: Genetically modified cells, typically a human cell line such as HeLa-9903, containing the human ERα and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements are used. When an estrogenic substance binds to the ERα, it triggers the expression of the reporter gene, leading to a measurable signal (e.g., light output).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

2. Experimental Workflow:



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